ITD-1

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

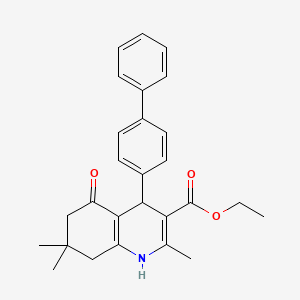

ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFUJLFTRWWLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of ITD-1: A Technical Guide to a Novel TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery of ITD-1, a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound represents a significant advancement in the field, offering a unique mechanism of action that promotes the differentiation of stem cells into cardiomyocytes. This document provides a comprehensive overview of the core findings, detailed experimental protocols, and the underlying molecular pathways, presented in a format tailored for researchers and drug development professionals.

Introduction to this compound and the TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound, a 1,4-dihydropyridine derivative, was identified through a high-throughput screening of a small molecule library for compounds that could induce cardiomyocyte differentiation from mouse embryonic stem cells (ESCs).[1] Subsequent studies revealed that this compound is a highly selective inhibitor of the TGF-β pathway.[1] Unlike many other TGF-β inhibitors that target the kinase activity of the receptors, this compound acts by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1][2] This unique mechanism of action effectively clears the receptor from the cell surface, leading to a potent and selective blockade of TGF-β signaling.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound as a TGF-β pathway inhibitor has been quantified through various assays. A key parameter is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%.

| Parameter | Value | Assay Context | Reference |

| IC50 | ~0.4-0.8 µM | Inhibition of TGF-β-induced signaling in embryonic stem cells. | [1] |

Core Signaling Pathway and Mechanism of Action

The discovery of this compound has provided valuable insights into the regulation of the TGF-β signaling pathway and its role in cell fate decisions.

The Canonical TGF-β Signaling Pathway

The following diagram illustrates the key steps in the canonical TGF-β signaling cascade, which is the primary target of this compound's inhibitory action.

Mechanism of this compound Action

This compound disrupts the TGF-β signaling pathway at the receptor level. Instead of inhibiting the kinase activity, it triggers the degradation of the TGF-β type II receptor through the proteasome, a cellular machinery responsible for protein degradation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for Cardiomyocyte Differentiation

The discovery of this compound was the result of a high-throughput screen designed to identify small molecules that promote the differentiation of mouse embryonic stem cells (ESCs) into cardiomyocytes.

Objective: To identify compounds that induce cardiomyocyte differentiation in a mouse ESC-based assay.

Materials:

-

Mouse embryonic stem cells (mESCs)

-

Small molecule library

-

96-well or 384-well culture plates

-

Differentiation medium

-

Primary antibody: Anti-cardiac Troponin T (cTnT) antibody

-

Secondary antibody: Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Protocol:

-

Cell Plating: Seed mESCs into 96-well or 384-well plates at a density optimized for differentiation.

-

Compound Addition: After cell attachment, add compounds from the small molecule library to each well at a final concentration typically in the micromolar range. Include appropriate vehicle controls (e.g., DMSO).

-

Differentiation: Induce differentiation by changing the medium to a differentiation-promoting formulation. The specific composition of the differentiation medium can vary but often includes factors that encourage mesoderm formation.

-

Incubation: Incubate the plates for a period sufficient to allow cardiomyocyte differentiation, typically 7-10 days.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[3]

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.[3]

-

Incubate the cells with the primary antibody against cardiac Troponin T (cTnT) overnight at 4°C.[4]

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.[3]

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of cTnT-positive cells in each well.

-

Identify "hit" compounds that significantly increase the percentage of cardiomyocytes compared to controls.

-

Western Blot Analysis of TGFBR2 Degradation

This protocol is used to determine the effect of this compound on the protein levels of the TGF-β type II receptor.

Objective: To assess whether this compound induces the degradation of TGFBR2.

Materials:

-

Cells expressing TGFBR2 (e.g., HEK293T, embryonic stem cells)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Anti-TGFBR2, Anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and allow them to attach. Treat the cells with this compound at the desired concentration and for various time points. In parallel, treat cells with a proteasome inhibitor (e.g., MG132) prior to and during this compound treatment to determine if degradation is proteasome-dependent.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TGFBR2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescence substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of TGFBR2 in each sample. A decrease in the TGFBR2 band intensity in this compound treated samples, which is rescued by a proteasome inhibitor, indicates proteasome-mediated degradation.

-

Luciferase Reporter Assay for TGF-β Signaling

This assay is used to quantitatively measure the activity of the TGF-β signaling pathway.

Objective: To determine the effect of this compound on TGF-β-induced Smad-dependent transcriptional activity.

Materials:

-

Cells stably or transiently transfected with a Smad-responsive luciferase reporter construct (e.g., (CAGA)12-luciferase).

-

This compound

-

TGF-β1 ligand

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Plating: Seed the reporter cells into a 96-well white-walled plate.

-

Compound and Ligand Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with a constant concentration of TGF-β1. Include appropriate controls (vehicle, TGF-β1 alone).

-

Incubation: Incubate the plate for a period sufficient for luciferase expression (typically 6-24 hours).

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity by this compound.

-

Determine the IC50 value of this compound from the dose-response curve.[5]

-

Synthesis of this compound

This compound is a 1,4-dihydropyridine derivative. The general synthesis of this class of compounds often involves the Hantzsch dihydropyridine synthesis, a multi-component reaction.[3][6][7] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[8][9]

The specific chemical structure of this compound is 4-(4-(benzo[d][3][7]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide.[10][11] The synthesis of this specific molecule would involve a more complex, multi-step synthetic route likely deviating from the classical Hantzsch synthesis to build the substituted imidazole core and the final benzamide moiety.

Conclusion

The discovery of this compound has provided a valuable chemical tool for studying the TGF-β signaling pathway and has opened new avenues for therapeutic development, particularly in the field of regenerative medicine for cardiac diseases. Its unique mechanism of inducing TGFBR2 degradation offers a selective and potent method to inhibit TGF-β signaling. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities of this compound and to screen for other novel modulators of this critical signaling pathway. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of cellular differentiation and the development of new treatments for a range of human diseases.

References

- 1. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.6. Immunofluorescence Staining [bio-protocol.org]

- 4. Immunofluorescence staining [bio-protocol.org]

- 5. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. HIGH-THROUGHPUT SCREENING ASSAY FOR THE IDENTIFICATION OF COMPOUNDS REGULATING SELF-RENEWAL AND DIFFERENTIATION IN HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. SB-431542 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

In-Depth Technical Guide to the Structure and Function of the (+)ITD-1 Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of the (+)ITD-1 enantiomer, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. (+)this compound represents a novel class of therapeutic candidates that functions not by kinase inhibition, but by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This document details the stereospecific activity of this compound, summarizing key quantitative data and providing detailed experimental methodologies for the assays cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in numerous pathologies, such as cancer, fibrosis, and autoimmune diseases. Consequently, the development of specific inhibitors of TGF-β signaling is of significant therapeutic interest.

This compound (Inducer of TGF-β Receptor Degradation-1) has been identified as a novel small molecule inhibitor of this pathway. Unlike many existing inhibitors that target the kinase activity of the TGF-β receptors, this compound employs a distinct mechanism of action: it selectively induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby abrogating downstream signaling.

Crucially, the biological activity of this compound is stereospecific, with the inhibitory effects residing in the (+)-enantiomer. This guide will focus on the structure and function of this active enantiomer, (+)this compound.

Chemical Structure and Properties

The precise stereochemistry of the active (+)-ITD-1 enantiomer has not been definitively established in publicly available literature. The chiral center is located at the 4-position of the dihydropyridine ring.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₃ |

| Molecular Weight | 415.53 g/mol |

| CAS Number | 1099644-42-4 (for the racemic mixture) |

| Chemical Name | 4-(4-biphenylyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester |

Mechanism of Action

The primary mechanism of action of (+)this compound is the induction of proteasomal degradation of the TGF-β type II receptor (TGFBR2). This leads to a reduction in the number of functional receptors on the cell surface, thereby preventing the initiation of the TGF-β signaling cascade.

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a TGFBR2 homodimer. This binding recruits and activates a TGF-β type I receptor (TGFBR1) homodimer, forming a heterotetrameric complex. The constitutively active TGFBR2 kinase then phosphorylates TGFBR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

(+)this compound disrupts this pathway at its inception by eliminating TGFBR2.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular assays. While direct comparative data for the (+) and (-) enantiomers is limited in the public domain, it is established that the (+) enantiomer is the active form.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| TGF-β Signaling Inhibition | HEK293T | IC₅₀ | 0.85 µM | [1] |

| TGFBR2 Degradation | - | IC₅₀ | ~0.4 - 0.8 µM | [2] |

Experimental Protocols

Western Blot for Phospho-SMAD2/3

This protocol is used to assess the inhibitory effect of (+)this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT or HEK293T) and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-16 hours.

-

Pre-treat cells with desired concentrations of (+)this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Proteasomal Degradation Assay (Cycloheximide Chase)

This assay is used to determine the effect of (+)this compound on the stability of the TGFBR2 protein. Cycloheximide, a protein synthesis inhibitor, is used to halt the production of new proteins, allowing for the observation of the degradation of existing proteins over time.

Workflow:

Methodology:

-

Cell Culture and Transfection (if necessary):

-

Plate cells and, if necessary, transfect with a plasmid encoding a tagged version of TGFBR2 (e.g., HA-TGFBR2 or TGFBR2-mCherry) for easier detection.

-

-

Treatment:

-

Treat cells with (+)this compound or vehicle (DMSO) for a predetermined amount of time (e.g., 6 hours) to allow for the induction of degradation.

-

-

Cycloheximide Chase:

-

Add cycloheximide (e.g., 50-100 µg/mL) to the cell culture medium to inhibit new protein synthesis.

-

Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).

-

-

Sample Preparation and Analysis:

-

Lyse the cells at each time point and quantify the protein concentration as described in the Western blot protocol.

-

Perform Western blotting for the tagged or endogenous TGFBR2.

-

Use densitometry to quantify the band intensity of TGFBR2 at each time point, normalizing to a stable loading control.

-

Plot the remaining TGFBR2 protein level versus time to determine the protein half-life in the presence and absence of (+)this compound.

-

Conclusion

The (+)this compound enantiomer is a promising and highly selective inhibitor of the TGF-β signaling pathway. Its unique mechanism of inducing proteasomal degradation of TGFBR2 distinguishes it from traditional kinase inhibitors and offers a novel therapeutic strategy for diseases driven by aberrant TGF-β signaling. Further investigation into the precise stereochemical requirements for its activity and in vivo efficacy is warranted to advance its potential clinical development.

References

ITD-1 Small Molecule: A Technical Guide to TGF-β Receptor Degradation and its Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer. The small molecule ITD-1 has emerged as a potent and selective inhibitor of the TGF-β pathway, acting through a novel mechanism of inducing the degradation of the TGF-β type II receptor (TGFBR2). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in directing the differentiation of stem cells into cardiomyocytes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogs.

Introduction

The transforming growth factor-β (TGF-β) superfamily of ligands orchestrates a wide array of cellular responses crucial for embryonic development and adult tissue homeostasis.[1][2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1).[3][4] This activated receptor complex subsequently phosphorylates receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3.[4][5] The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2]

Given its central role in cellular regulation, the TGF-β pathway is a key target for therapeutic intervention. This compound is a small molecule that has been identified as a selective inhibitor of TGF-β signaling.[6] Unlike many other TGF-β inhibitors that target the kinase activity of the receptors, this compound induces the proteasomal degradation of TGFBR2, thereby blocking the downstream signaling cascade.[5][7] This unique mechanism of action provides a valuable tool for dissecting the roles of TGF-β signaling and holds therapeutic potential. One of the notable applications of this compound is its ability to promote the differentiation of embryonic stem cells (ESCs) into cardiomyocytes, highlighting an unexpected role for TGF-β signaling in controlling cardiomyocyte fate.[7]

Mechanism of Action of this compound

This compound is a 1,4-dihydropyridine derivative that selectively inhibits the TGF-β signaling pathway.[7] Its primary mechanism involves the induction of TGF-β type II receptor (TGFBR2) degradation through the proteasome.[5][7] This leads to a reduction in the total and cell surface levels of TGFBR2, thereby preventing the initiation of the signaling cascade upon TGF-β ligand binding.

While this compound does not inhibit the kinase activity of TGFBR1 or TGFBR2, it effectively blocks the phosphorylation of the downstream effectors SMAD2 and SMAD3.[5] The degradation of TGFBR2 is a key event, as it removes the essential initiating receptor from the cell surface. Interestingly, this compound-induced degradation of TGFBR2 appears to be independent of ubiquitination, suggesting a novel mechanism for receptor downregulation.[7]

TGF-β Signaling Pathway

Caption: Canonical TGF-β signaling pathway.

Mechanism of this compound Action

Caption: this compound induces proteasomal degradation of TGFBR2.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound.

| Parameter | Value | Reference |

| Chemical Formula | C27H29NO | [8] |

| Molecular Weight | 415.52 g/mol | [8] |

| IC50 (TGF-β Inhibition) | 460 nM | [6] |

Table 1: Physicochemical and Pharmacological Properties of this compound

| Treatment | TGFBR2 Protein Level (% of Control) | p-SMAD2/3 Level (% of Control) |

| DMSO (Control) | 100% | 100% |

| This compound (1 µM) | Significantly Reduced | Significantly Reduced |

| This compound (5 µM) | Further Reduced | Further Reduced |

Table 2: Effect of this compound on TGFBR2 and p-SMAD2/3 Levels (Illustrative Data) Note: Specific quantitative values for protein level reduction can vary between cell types and experimental conditions. The data presented here is illustrative of the typical effects observed.

| Gene Marker | Fold Change with this compound Treatment | Function |

| Nkx2.5 | Increased | Early cardiac transcription factor |

| GATA4 | Increased | Cardiac development and function |

| TNNT2 (cTnT) | Increased | Cardiac troponin T, structural protein |

| MYH6 (α-MHC) | Increased | Alpha-myosin heavy chain, contractile protein |

Table 3: Effect of this compound on Cardiomyocyte Gene Expression (Illustrative Data) Note: The fold change in gene expression is dependent on the differentiation protocol and the timing of this compound application.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TGF-β Receptor Degradation Assay (Western Blot)

This protocol describes the detection of TGFBR2 degradation in response to this compound treatment using Western blotting.

Materials:

-

Cell line of interest (e.g., mouse embryonic stem cells, HEK293T cells)

-

Complete cell culture medium

-

This compound small molecule

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against TGFBR2

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time course (e.g., 6, 12, 24 hours).

-

For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TGFBR2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the TGFBR2 band intensity to the loading control.

-

Express the results as a percentage of the control (DMSO-treated) sample.

-

Experimental Workflow: TGF-β Receptor Degradation Assay

Caption: Workflow for assessing TGF-β receptor degradation.

TGF-β Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol measures the inhibitory effect of this compound on TGF-β-induced transcriptional activity using a luciferase reporter construct containing SMAD binding elements (SBEs).

Materials:

-

HEK293T cells or other suitable cell line

-

Complete cell culture medium

-

SBE-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound small molecule

-

Recombinant human TGF-β1

-

Passive lysis buffer

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the plasmids for 24 hours.

-

-

This compound Treatment and TGF-β Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1-5 ng/mL) for 6-8 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells with passive lysis buffer.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity using the dual-luciferase reporter assay system.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

Express the results as a percentage of the TGF-β1-stimulated control (no this compound).

-

Generate a dose-response curve to determine the IC50 of this compound.

-

Cardiomyocyte Differentiation and Gene Expression Analysis (Quantitative RT-PCR)

This protocol describes a general method for inducing cardiomyocyte differentiation from mouse embryonic stem cells (mESCs) with this compound and analyzing the expression of cardiac-specific genes by quantitative RT-PCR (qRT-PCR).

Materials:

-

Mouse embryonic stem cells (mESCs)

-

ESC culture medium with LIF

-

Differentiation medium (without LIF)

-

This compound small molecule

-

Hanging drop culture plates or low-attachment plates for embryoid body (EB) formation

-

Gelatin-coated tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for cardiac-specific genes (e.g., Nkx2.5, GATA4, TNNT2, MYH6) and a housekeeping gene (e.g., Gapdh, Actb)

-

Real-time PCR instrument

Procedure:

-

Embryoid Body (EB) Formation:

-

Harvest undifferentiated mESCs and resuspend them in differentiation medium.

-

Form EBs using the hanging drop method or by plating cells on low-attachment plates.

-

-

This compound Treatment:

-

On day 3-5 of differentiation, add this compound to the differentiation medium at the desired concentration (e.g., 1-5 µM).

-

Continue the culture for an additional 2-3 days with this compound.

-

-

Plating and Differentiation:

-

Transfer the EBs to gelatin-coated plates to allow for attachment and outgrowth.

-

Continue to culture the cells in differentiation medium, changing the medium every 2 days.

-

Observe for the appearance of beating cardiomyocytes.

-

-

RNA Extraction and cDNA Synthesis:

-

At various time points during differentiation (e.g., day 8, 10, 12), harvest the cells.

-

Extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

-

Quantitative RT-PCR:

-

Set up qPCR reactions using the cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the control (DMSO-treated) samples.

-

Express the results as fold change in gene expression.

-

Conclusion

The small molecule this compound represents a valuable tool for the study of TGF-β signaling and its role in various biological processes. Its unique mechanism of inducing TGFBR2 degradation provides a selective means of inhibiting this pathway. The ability of this compound to promote cardiomyocyte differentiation from embryonic stem cells underscores the potential for targeting the TGF-β pathway in regenerative medicine. The detailed protocols and data presented in this technical guide are intended to facilitate further research into the biological functions and therapeutic applications of this compound and similar molecules. As our understanding of the complexities of TGF-β signaling continues to grow, this compound will undoubtedly remain an important instrument for discovery.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. graphviz.org [graphviz.org]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. google.com [google.com]

- 5. TGF-β Antibody (#3711) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Video Protocol | Proteintech Group [ptglab.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Preliminary Studies on ITD-1 in Cell Signaling

This technical guide provides a comprehensive overview of the initial research on this compound (inducer of type II TGFβ receptor degradation-1), a novel small molecule that selectively inhibits the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document details its mechanism of action, quantitative efficacy, and its effects on cell differentiation, supported by experimental methodologies and visual representations of the underlying biological processes.

Introduction to this compound

This compound is a 1,4-dihydropyridine compound identified from a small molecule library screen for its ability to influence cardiomyogenesis in mouse embryonic stem cells (ESCs)[1][2]. It represents a first-in-class selective TGF-β inhibitor that functions not by direct enzymatic inhibition, but by inducing the degradation of the TGF-β type II receptor (TGFBR2)[1][2]. This unique mechanism of action makes this compound a valuable tool for studying the nuanced roles of TGF-β signaling in various biological processes, including embryonic development, cancer, and fibrosis[1].

Mechanism of Action: TGFBR2 Degradation

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1)[3][4][5]. This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3[4][6]. These R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes[3][4].

This compound disrupts this cascade at its inception. It promotes the clearance of TGFBR2 from the cell surface and targets it for proteasomal degradation[1][2]. This action effectively ablates the cell's ability to respond to TGF-β ligands, leading to a selective inhibition of the downstream signaling pathway. The use of proteasome inhibitors like MG132 and Bortezomib was shown to rescue this receptor degradation, confirming the involvement of the proteasome[1].

Quantitative Data on this compound Activity

The inhibitory effect of this compound on the TGF-β signaling pathway has been quantified, demonstrating its potency. The key metric reported is the half-maximal inhibitory concentration (IC50).

| Compound | Target Pathway | IC50 Value | Cell System | Reference |

| This compound | TGF-β Intracellular Signaling | ~0.4 - 0.8 µM | Mouse Embryonic Stem Cells | [1][2] |

Effects of this compound on Cellular Differentiation

Initial studies on this compound were conducted in the context of embryonic stem cell differentiation, revealing a critical, biphasic role for TGF-β signaling in this process.

-

Mesoderm Induction: When applied early in ESC differentiation (day 1), this compound was found to inhibit the formation of mesoderm, leading to an increase in ectodermal lineages instead[1]. This suggests that active TGF-β signaling is required for proper mesoderm induction.

-

Cardiomyocyte Differentiation: In contrast, when this compound was applied to uncommitted mesoderm, it selectively enhanced the differentiation of these precursor cells into cardiomyocytes, while not affecting their differentiation into vascular smooth muscle or endothelial cells[1][2]. This finding indicates that while TGF-β signaling is necessary for initial mesoderm formation, its subsequent inhibition is crucial for promoting the cardiomyocyte fate from multipotent cardiovascular precursors.

Key Experimental Protocols

The discovery and characterization of this compound involved a series of well-defined experimental procedures.

-

Objective: To identify small molecules that promote cardiomyocyte differentiation.

-

Methodology:

-

Mouse embryonic stem cells (ESCs) are cultured and induced to differentiate.

-

A library of diverse small molecules is screened by adding individual compounds to the ESC cultures during differentiation.

-

The primary readout is the quantification of cardiomyocyte formation, often assessed by measuring the expression of cardiac-specific markers (e.g., via RT-qPCR or high-content imaging for cardiac troponin).

-

"Hits" are identified as compounds that significantly increase the yield of cardiomyocytes compared to control cultures. This compound was a lead hit from such a screen.

-

-

Objective: To determine if this compound affects the protein levels of TGF-β receptors.

-

Methodology:

-

Cells (e.g., ESCs or other responsive cell lines) are treated with this compound at various concentrations and for different durations.

-

Control groups include vehicle-treated cells (e.g., DMSO).

-

To confirm the mechanism, some cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132 or Bortezomib).

-

Following treatment, total cell lysates are prepared.

-

Western blotting is performed using primary antibodies specific for TGFBR2 to assess its protein levels. Antibodies for a housekeeping protein (e.g., GAPDH or β-actin) are used as a loading control.

-

A reduction in the TGFBR2 band in this compound treated samples, which is rescued by co-treatment with proteasome inhibitors, confirms proteasomal degradation.

-

-

Objective: To confirm that TGFBR2 degradation by this compound leads to the inhibition of downstream TGF-β signaling.

-

Methodology:

-

Cells are pre-treated with this compound or a vehicle control.

-

The TGF-β pathway is then stimulated by adding a TGF-β ligand (e.g., TGF-β1).

-

Cell lysates are collected after a short stimulation period (e.g., 30-60 minutes).

-

Western blotting is performed using a phospho-specific antibody for SMAD2 or SMAD3 (p-SMAD2/3).

-

Total SMAD2/3 levels are also measured as a control.

-

Effective inhibition by this compound is demonstrated by a significant reduction in the p-SMAD2/3 signal in this compound treated cells compared to vehicle-treated cells upon TGF-β stimulation.

-

Conclusion and Future Directions

The preliminary studies on this compound have established it as a potent and selective inhibitor of the TGF-β signaling pathway with a novel mechanism of action[1][2]. By inducing the proteasomal degradation of TGFBR2, this compound provides a powerful tool to dissect the complex roles of TGF-β in development and disease. Its ability to promote cardiomyocyte differentiation from pluripotent stem cells highlights its potential utility in regenerative medicine[1]. Further research is warranted to explore the therapeutic potential of this compound and its analogs in pathological conditions characterized by excessive TGF-β signaling, such as fibrosis and certain cancers.

References

- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 4. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-Beta signaling - My Cancer Genome [mycancergenome.org]

The Small Molecule ITD-1: A Technical Guide to its Role in Cellular Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITD-1 is a small molecule that has garnered significant interest in the field of regenerative medicine for its ability to selectively promote the differentiation of pluripotent stem cells into cardiomyocytes. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its application in research settings.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound functions as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Unlike many other inhibitors that target the kinase activity of the TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β receptor type II (TGFBR2).[4][5] This degradation effectively clears the receptor from the cell surface, thereby blocking the downstream phosphorylation of the effector proteins SMAD2 and SMAD3, which are crucial for signal transduction.[1][4] The inhibition of this pathway by this compound is highly selective for TGF-β signaling, with minimal effects on the Activin A pathway.[1]

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Effects on Cellular Processes

The primary and most well-documented effect of this compound is the induction of cardiomyocyte differentiation from pluripotent stem cells. This is achieved by inhibiting the TGF-β pathway at a critical window during development, which promotes the specification of mesoderm towards a cardiac lineage.

| Parameter | Value | Cell Type | Reference |

| IC50 for TGF-β Signaling Inhibition | ~0.4 - 0.8 µM | Mouse Embryonic Stem Cells | [5] |

| Effective Concentration for Cardiomyocyte Differentiation | 1 - 5 µM | Mouse Embryonic Stem Cells | [5] |

Impact on Gene Expression

Treatment with this compound leads to significant changes in the expression of key developmental genes. Pluripotency markers are downregulated, while cardiac-specific transcription factors and structural proteins are upregulated.

| Gene | Effect of this compound Treatment | Fold Change (Approx.) | Time Point | Cell Type |

| NANOG | Downregulation | 5-fold decrease | Day 5 | Mouse Embryonic Stem Cells |

| SOX2 | Downregulation | 3-fold decrease | Day 5 | Mouse Embryonic Stem Cells |

| TNNT2 (Troponin T) | Upregulation | 10 to 20-fold increase | Day 8-10 | Mouse Embryonic Stem Cells |

| NKX2.5 | Upregulation | 8 to 15-fold increase | Day 6-8 | Mouse Embryonic Stem Cells |

Note: Fold change values are approximate and can vary depending on the specific experimental conditions and cell line.

Experimental Protocols

High-Throughput Screening for Cardiomyocyte Differentiation

This protocol outlines a general workflow for a high-throughput screen to identify small molecules that induce cardiomyocyte differentiation, similar to the screen that led to the discovery of this compound.

Caption: High-throughput screening workflow for cardiomyocyte differentiation.

Detailed Protocol for this compound Mediated Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells

This protocol is adapted from the foundational study by Willems et al. (2012).

Materials:

-

Mouse embryonic stem cells (mESCs)

-

DMEM supplemented with 15% FBS, non-essential amino acids, L-glutamine, penicillin/streptomycin, and β-mercaptoethanol

-

Hanging drop plates

-

This compound (stock solution in DMSO)

-

Cardiomyocyte differentiation medium (e.g., IMDM with 20% FBS, L-glutamine, and ascorbic acid)

-

RNA extraction kit

-

qRT-PCR reagents and primers for pluripotency and cardiac markers

Procedure:

-

Embryoid Body (EB) Formation:

-

Culture mESCs to confluency.

-

Dissociate cells into a single-cell suspension.

-

Form EBs by hanging drop method (e.g., 20 µL drops containing 400 cells) for 2 days.

-

-

Mesoderm Induction:

-

Collect EBs and plate them in suspension in differentiation medium for 24 hours.

-

-

This compound Treatment for Cardiac Specification:

-

On day 3 of differentiation, add this compound to the culture medium at a final concentration of 1-5 µM.

-

Continue incubation for 48 hours (from day 3 to day 5).

-

-

Cardiomyocyte Maturation:

-

On day 5, replace the medium with fresh cardiomyocyte differentiation medium without this compound.

-

Continue culture, changing the medium every 2 days. Beating cardiomyocytes can typically be observed starting from day 8.

-

-

Analysis:

-

At desired time points (e.g., day 0, 3, 5, 8, 10), harvest EBs for analysis.

-

Quantitative RT-PCR: Extract total RNA and perform qRT-PCR to quantify the expression levels of pluripotency markers (e.g., Nanog, Sox2) and cardiac markers (e.g., Tnnt2, Nkx2.5).

-

Immunofluorescence: Fix EBs, section, and stain for cardiac proteins such as TNNT2 to visualize cardiomyocyte formation.

-

Logical Relationship of this compound's Effect

Caption: Logical flow of this compound's effect on cardiomyocyte differentiation.

Conclusion

This compound is a valuable chemical tool for directing the differentiation of pluripotent stem cells into cardiomyocytes. Its unique mechanism of inducing TGFBR2 degradation provides a selective and potent method for inhibiting the TGF-β pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cardiac development and regeneration. Further research into the precise molecular interactions of this compound and the optimization of differentiation protocols for various human pluripotent stem cell lines will continue to advance its utility in the field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

- 4. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ITD-1: A Technical Guide to a Selective TGF-β Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, most notably fibrosis and cancer. The TGF-β superfamily consists of three highly homologous isoforms in mammals: TGF-β1, TGF-β2, and TGF-β3. The development of isoform-selective inhibitors is a key objective in the field to enable more targeted therapeutic interventions.

This technical guide focuses on ITD-1, a small molecule inhibitor of TGF-β signaling. Unlike many inhibitors that target the kinase activity of TGF-β receptors, this compound exhibits a unique mechanism of action. It selectively induces the degradation of the TGF-β type II receptor (TGFBR2), leading to a potent and selective inhibition of the downstream signaling cascade, particularly in response to TGF-β2.[1][2] The active enantiomer, (+)-ITD-1, is responsible for this activity, while (-)-ITD-1 serves as a valuable negative control for research purposes.[3] This document provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its inhibitory activity.

| Compound | Target | IC50 | Reference |

| (+)-ITD-1 | TGF-β2 | 0.46 µM (460 nM) | [4] |

| This compound (racemic) | TGF-β Signaling | 0.85 µM (850 nM) | [1] |

| Compound | Assay | Potency Comparison | Reference |

| This compound | SBE4-Luciferase Assay (TGF-β2 signaling) | Lower potency than SB-431542 (IC50 = 850 nM vs 70 nM) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

SBE4-Luciferase Reporter Assay for TGF-β Signaling Inhibition

This assay quantitatively measures the transcriptional activity of the Smad signaling pathway in response to TGF-β stimulation and its inhibition by this compound.

a. Materials:

-

HEK293T cells

-

SBE4-Luciferase reporter plasmid (contains multiple copies of the Smad Binding Element driving firefly luciferase expression)[6]

-

Renilla luciferase plasmid (for transfection control)

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM or other serum-free medium

-

Recombinant Human TGF-β1, TGF-β2, or TGF-β3

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

b. Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

In separate tubes, dilute the SBE4-Luciferase plasmid and the Renilla luciferase plasmid in Opti-MEM.

-

In another tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted DNA and transfection reagent, incubate for 20 minutes at room temperature to allow complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate for 4-6 hours at 37°C, then replace the medium with fresh DMEM containing 10% FBS.

-

-

This compound Treatment: 24 hours post-transfection, replace the medium with serum-free DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for 1 hour.

-

TGF-β Stimulation: Add the respective TGF-β isoform (e.g., 1 ng/mL TGF-β2) to the wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TGF-β induced luciferase activity by this compound.

Western Blot for Phospho-Smad2/3 Inhibition

This protocol details the detection of phosphorylated Smad2 and Smad3, key downstream effectors of the TGF-β signaling pathway, to assess the inhibitory effect of this compound.

a. Materials:

-

NRK-49F cells (or other suitable cell line)

-

DMEM with 10% FBS

-

Recombinant Human TGF-β1

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

b. Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 levels to total Smad2/3 and the loading control.

TGFBR2 Degradation Assay (Cycloheximide Chase)

This assay is used to determine if this compound induces the degradation of the TGF-β type II receptor. Cycloheximide is used to block new protein synthesis, allowing for the observation of the stability of the existing receptor pool.

a. Materials:

-

HEK293T cells (or a cell line expressing a tagged TGFBR2)

-

DMEM with 10% FBS

-

Cycloheximide (CHX)

-

This compound (dissolved in DMSO)

-

MG132 (proteasome inhibitor, optional)

-

Lysis buffer and Western blot reagents (as described in Protocol 2)

-

Primary antibody: anti-TGFBR2 or anti-tag antibody

b. Protocol:

-

Cell Culture: Seed HEK293T cells and grow to the desired confluency.

-

Treatment:

-

Treat the cells with cycloheximide (e.g., 10 µg/mL) to inhibit protein synthesis.

-

Simultaneously, treat the cells with this compound (e.g., 5 µM) or DMSO. In a separate condition, co-treat with this compound and a proteasome inhibitor like MG132 (e.g., 10 µM) to determine if degradation is proteasome-dependent.

-

-

Time Course: Harvest the cells at different time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blotting: Perform Western blotting as described in Protocol 2, using an antibody against TGFBR2 to detect the receptor levels.

-

Analysis: Quantify the TGFBR2 band intensity at each time point and normalize to a loading control. A faster decrease in the TGFBR2 signal in the this compound treated cells compared to the control indicates induced degradation. Rescue of the signal with MG132 treatment confirms proteasome-mediated degradation.

Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)

This protocol outlines the use of this compound to promote the differentiation of mESCs into cardiomyocytes.

a. Materials:

-

Mouse embryonic stem cells (mESCs)

-

mESC culture medium

-

Differentiation medium (e.g., IMDM supplemented with serum, L-glutamine, and other factors)

-

This compound (dissolved in DMSO)

-

Tissue culture plates coated with gelatin

b. Protocol:

-

mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium.

-

Initiation of Differentiation: To initiate differentiation, remove the mESC medium and replace it with differentiation medium.

-

This compound Treatment:

-

From day 3 to day 5 of differentiation, add this compound to the differentiation medium at a final concentration of 5 µM.

-

-

Monitoring Differentiation:

-

Observe the cells daily for the appearance of beating cardiomyocytes, which typically start to appear around day 8-10 of differentiation.

-

The efficiency of differentiation can be quantified by counting the number of beating cell clusters or by using immunofluorescence staining for cardiac-specific markers like cardiac troponin T (cTnT).

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Canonical TGF-β signaling pathway.

Caption: Mechanism of action of this compound.

Caption: Western blot experimental workflow.

Caption: Luciferase reporter assay workflow.

References

Methodological & Application

Application Notes and Protocols for ITD-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ITD-1, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, in a variety of cell culture applications. Detailed protocols for common experimental procedures are included to ensure reproducible and accurate results.

Introduction to this compound

This compound is a small molecule that selectively inhibits the TGF-β signaling pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (ALK5), this compound acts by a distinct mechanism. It induces the proteasomal degradation of the TGF-β type II receptor (TβRII), thereby preventing the phosphorylation of the downstream signaling molecules SMAD2 and SMAD3.[1][2] This targeted degradation makes this compound a valuable tool for studying the specific roles of the TGF-β pathway in various biological processes, including cell differentiation, proliferation, and fibrosis.

Data Presentation: this compound Efficacy in Various Cell Lines

The effective concentration of this compound can vary depending on the cell line and the specific biological question being investigated. The following table summarizes reported effective concentrations and their observed effects in different cell types.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Mouse Embryonic Stem Cells (mESCs) | 1-5 µM | Days 3-5 of differentiation | Promotion of cardiomyocyte differentiation. | [2] |

| NRK-49F (Rat Kidney Fibroblasts) | 3 µM | 1 hour pre-incubation | Inhibition of TGF-β1 induced phosphorylation of p38 and Smad3. | [1] |

| HEK293T (Human Embryonic Kidney) | 0.85 µM (IC50) | 2 hours pre-incubation, 20-22 hours stimulation | Inhibition of TGF-β2 induced Smad-responsive luciferase reporter activity. | [3] |

| Human Cardiac Fibroblasts | Not specified, but used in a cocktail of small molecules | Not specified | Enhancement of induced cardiomyocyte differentiation. | [4] |

| Human Pluripotent Stem Cells (hPSCs) | Not specified, but used in differentiation protocols | Not specified | Directed differentiation towards ventricular cardiomyocytes. | [5] |

Signaling Pathway of this compound Action

This compound specifically targets the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the point of intervention by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

ITD-1 solubility and preparation for in vitro assays

Application Notes and Protocols for ITD-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] Unlike many inhibitors that target the kinase activity of the TGF-β receptors, this compound acts by a distinct mechanism. It partially induces the proteasomal degradation of the TGF-β type II receptor (TβRII) and potently blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3, which are induced by TGF-β.[2][3][4] This selectivity makes this compound a valuable tool for studying the specific roles of TGF-β signaling in various biological processes, including cell differentiation, fibrosis, and cancer.

Physicochemical and Solubility Data

Proper handling and solubilization of this compound are critical for obtaining reproducible results in in vitro assays. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 415.52 g/mol | [1][3][4] |

| CAS Number | 1099644-42-4 | [1][3][4] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1][3] |

| Solubility (25°C) | ||

| DMSO | 83 mg/mL (199.74 mM) | [2][4] |

| Water | Insoluble | [1][4] |

| Ethanol | Insoluble | [4] |

| Storage (Stock) | Short-term (weeks): 0-4°C, dark and dry | [1] |

| Long-term (years): -20°C or -80°C | [1][5] |

Mechanism of Action: TGF-β Signaling Inhibition

This compound selectively inhibits the TGF-β pathway. The binding of a TGF-β ligand to its type II receptor (TβRII) recruits and phosphorylates a type I receptor (TβRI). This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then bind to the common mediator SMAD (co-SMAD), SMAD4. The resulting complex translocates to the nucleus to regulate the transcription of target genes. This compound disrupts this cascade by preventing the phosphorylation of SMAD2/3 without blocking the kinase activity of the receptors.[2][4]

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Based on the molecular weight (415.52 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).

-

Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 415.52 g/mol = 0.004155 g = 4.155 mg.

-

-

Weigh the calculated amount of this compound powder in a sterile tube.

-

Add the appropriate volume of fresh, high-purity DMSO to the powder. Using DMSO that has absorbed moisture can reduce solubility.[2]

-

Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

In Vitro Assay: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on TGF-β-induced SMAD phosphorylation in a cell-based assay using Western Blotting.

Materials:

-

Cell line responsive to TGF-β (e.g., NRK-49F, HEK293T)

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recombinant Human TGF-β1

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD3, anti-total-SMAD3, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol Workflow:

Caption: Workflow for a SMAD3 phosphorylation inhibition assay.

Detailed Steps:

-

Cell Plating: Seed NRK-49F cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are at the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours. This reduces basal signaling activity.

-

Inhibitor Treatment: Pre-incubate the cells by adding this compound at the desired final concentration (e.g., 3 µM) for 1 hour.[2] Include a vehicle control well treated with an equivalent volume of DMSO.

-

TGF-β Stimulation: Add TGF-β1 to a final concentration of 2 ng/mL to the this compound and vehicle control wells.[2] Maintain a non-stimulated control well. Incubate for 45 minutes at 37°C.[2]

-

Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies against phospho-SMAD3 and total SMAD3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and analyze the ratio of phosphorylated SMAD3 to total SMAD3 to determine the inhibitory effect of this compound.

In Vitro Efficacy Data

The inhibitory concentration (IC₅₀) of this compound can vary depending on the cell type and assay format.

| Cell Line | Assay Type | Endpoint Measured | IC₅₀ Value | Source(s) |

| HEK293T | Dual-Luciferase Reporter | SMAD Activation | 460 nM | [5] |

| HEK293 | Firefly/Renilla Luciferase | TGF-β/SMAD Inhibition | 0.85 µM | [3][5] |

References

Application Notes and Protocols for Using (-)-ITD-1 as a Negative Control

Introduction

(-)-ITD-1 is the inactive enantiomer of the potent Transforming Growth Factor-beta (TGF-β) pathway inhibitor, ITD-1. In drug discovery and biological research, enantiomers of a chiral molecule can exhibit significantly different pharmacological activities. While one enantiomer (the eutomer) may be biologically active, the other (the distomer) is often much less active or completely inactive. This differential activity makes the inactive enantiomer an ideal negative control in experiments designed to investigate the effects of the active compound. Using (-)-ITD-1 as a negative control allows researchers to distinguish the specific effects of TGF-β pathway inhibition by the active enantiomer, (+)-ITD-1, from any non-specific or off-target effects of the chemical scaffold.

These application notes provide detailed protocols and data to guide researchers in effectively using (-)-ITD-1 as a negative control in studies involving the TGF-β signaling pathway.

Mechanism of Action of this compound

This compound is a 1,4-dihydropyridine that selectively inhibits the TGF-β pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1] This leads to a reduction in the number of receptors on the cell surface, thereby preventing the initiation of the downstream signaling cascade upon TGF-β ligand binding. The canonical TGF-β signaling pathway involves the phosphorylation of SMAD2 and SMAD3 (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. By promoting the degradation of TGFBR2, this compound effectively blocks the phosphorylation of SMAD2/3 in response to TGF-β.

Data Presentation: (-)-ITD-1 as a Negative Control

The following tables summarize the quantitative data from key experiments demonstrating the differential activity of the this compound enantiomers. These experiments were performed in the context of mouse embryonic stem cell (mESC) differentiation, where TGF-β signaling plays a crucial role in cell fate decisions.

Table 1: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation

This experiment assesses the direct inhibitory effect of the this compound enantiomers on the TGF-β signaling pathway by measuring the phosphorylation of the downstream effectors SMAD2 and SMAD3.

| Compound | Concentration (µM) | Inhibition of TGF-β2-induced SMAD2/3 Phosphorylation (%) |

| (+)-ITD-1 | 1 | 95 ± 5 |

| (-)-ITD-1 | 1 | < 10 |

| DMSO (Vehicle) | - | 0 |

Data are represented as mean ± standard deviation.

Table 2: Effect on Mesoderm Induction in T-GFP Mouse Embryonic Stem Cells

This assay measures the impact of the compounds on the differentiation of mESCs into mesoderm, a process known to be dependent on TGF-β signaling. The T-GFP reporter line expresses Green Fluorescent Protein (GFP) under the control of the Brachyury (T) promoter, a key marker of mesoderm.

| Compound | Concentration (µM) | T-GFP Positive Cells (%) |

| (+)-ITD-1 | 5 | 15 ± 3 |

| (-)-ITD-1 | 5 | 85 ± 8 |

| DMSO (Vehicle) | - | 90 ± 5 |

Data are represented as mean ± standard deviation.

Table 3: Effect on Cardiomyogenesis in Myh6-GFP Mouse Embryonic Stem Cells

This experiment evaluates the effect of the this compound enantiomers on the differentiation of mESCs into cardiomyocytes. The Myh6-GFP reporter line expresses GFP under the control of the cardiac-specific myosin heavy chain 6 (Myh6) promoter. In this context, inhibition of TGF-β signaling by this compound promotes cardiomyogenesis.

| Compound | Concentration (µM) | Myh6-GFP Positive Cells (Fold change over DMSO) |

| (+)-ITD-1 | 5 | 8.5 ± 1.2 |

| (-)-ITD-1 | 5 | 1.2 ± 0.3 |

| DMSO (Vehicle) | - | 1.0 |

Data are represented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the key experiments cited above, based on the methodologies described by Willems et al. (2012) in Cell Stem Cell.

1. SMAD2/3 Phosphorylation Western Blot Assay

This protocol details the procedure for assessing the inhibition of TGF-β-induced SMAD2/3 phosphorylation by (+)-ITD-1 and (-)-ITD-1.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human TGF-β2

-

(+)-ITD-1 and (-)-ITD-1 (dissolved in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM for 4 hours.

-

Pre-treat the cells with (+)-ITD-1 (1 µM), (-)-ITD-1 (1 µM), or DMSO for 1 hour.

-

Stimulate the cells with 1 ng/mL of TGF-β2 for 30 minutes.

-

Wash the cells twice with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-